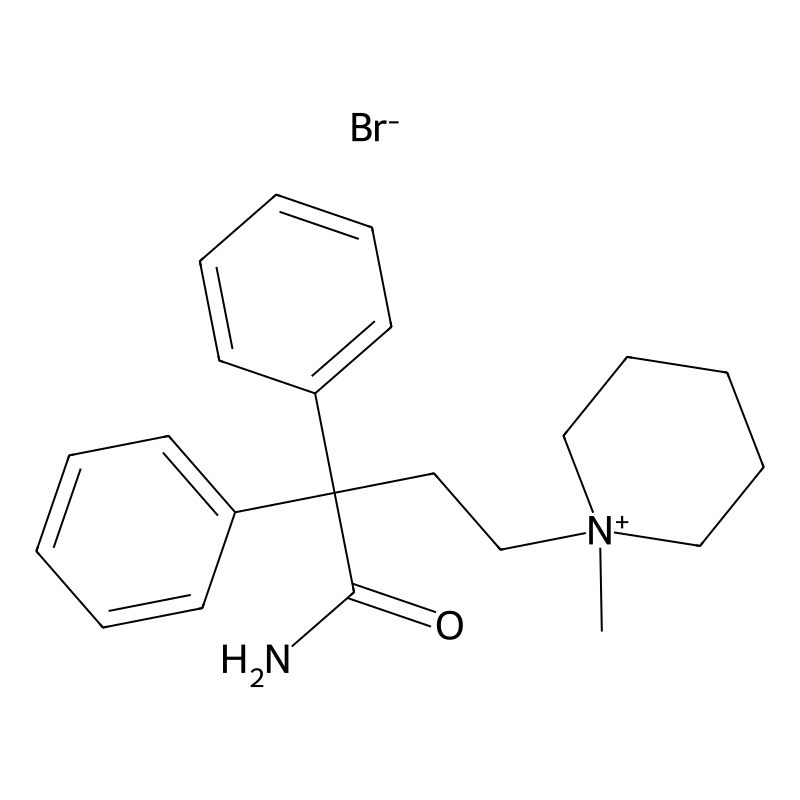

Fenpiverinium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Mechanism of Action:

Fenpiverinium bromide is a quaternary ammonium compound that acts as a muscarinic receptor antagonist. It achieves its effects by binding to muscarinic receptors on the cell surface, particularly the M1 and M3 subtypes, thereby preventing the binding of acetylcholine, a neurotransmitter, to these receptors. This ultimately inhibits the cholinergic signaling pathway, leading to relaxation of smooth muscle contraction. Source: [Fenpiverinium Bromide | CAS 125-60-0 | SCBT - Santa Cruz Biotechnology: ]

Applications in Research:

Fenpiverinium bromide's ability to inhibit muscarinic receptor signaling makes it a valuable tool in various scientific research applications, including:

- Studying smooth muscle function: Fenpiverinium bromide can be used to investigate the role of muscarinic receptors in smooth muscle contraction and relaxation in various organs, including the gastrointestinal tract, urinary tract, and airways. By observing the effects of fenpiverinium bromide on smooth muscle contractility, researchers can gain insights into the mechanisms underlying normal and abnormal smooth muscle function. Source: [Colic and spastic states of the urinary tract. Comparison between syntropium bromide (VAL 480) with ioscine n-butylbromide and with noramidopyrine-pitofenone-fenpiverinium bromide]

- Investigating muscarinic receptor signaling pathways: Fenpiverinium bromide serves as a tool to study the specific signaling pathways downstream of muscarinic receptor activation. By observing the cellular responses to fenpiverinium bromide treatment, researchers can gain a deeper understanding of the complex interactions between muscarinic receptors and other cellular signaling molecules.

- Modeling gastrointestinal and urinary disorders: Fenpiverinium bromide can be used to create in vitro and in vivo models of certain gastrointestinal and urinary disorders characterized by smooth muscle hyperactivity, such as irritable bowel syndrome, overactive bladder, and ureteral spasm. By studying the effects of fenpiverinium bromide in these models, researchers gain insights into the pathophysiology of these conditions and develop potential therapeutic strategies.

Fenpiverinium bromide is an anticholinergic compound primarily used for its antispasmodic properties. It is characterized by the molecular formula and a molecular weight of approximately 417.4 g/mol . This compound acts by blocking muscarinic receptors, which are integral to the cholinergic system, leading to the relaxation of smooth muscles and alleviation of spasms .

Fenpiverinium bromide acts as a competitive antagonist at muscarinic acetylcholine receptors. Acetylcholine is a neurotransmitter that stimulates muscle contraction. By binding to the receptor site, fenpiverinium prevents acetylcholine from binding and exerting its effect, leading to relaxation of smooth muscle and relief of spasms [].

- Toxicity: Fenpiverinium bromide exhibits anticholinergic side effects, which can include dry mouth, constipation, blurred vision, urinary retention, and cognitive impairment [].

- Flammability: Information on the flammability of fenpiverinium bromide is not available in scientific literature.

- Reactivity: No specific information on the reactivity of fenpiverinium bromide is documented in publicly available scientific research.

- Nucleophilic Substitution Reactions: Particularly at the bromide site, where nucleophiles such as hydroxide ions or amines can replace the bromine atom.

- Condensation Reactions: For example, it can react with 2,4-dinitrophenylhydrazine under acidic conditions to yield condensation products useful for analytical purposes.

Major Products- Substitution Products: Depending on the nucleophile used, various derivatives can be formed.

- Condensation Products: The reaction with 2,4-dinitrophenylhydrazine results in a yellow-colored product.

Fenpiverinium bromide exhibits significant biological activity as an anticholinergic agent. Its mechanism of action involves:

- Blocking Muscarinic Receptors: This inhibition prevents acetylcholine from exerting its effects on smooth muscle, leading to muscle relaxation .

- Influencing Cellular Processes: By blocking acetylcholine, it affects cell signaling pathways and cellular metabolism, contributing to its therapeutic effects.

The synthesis of Fenpiverinium bromide typically involves several key steps:

- Formation of the Piperidinium Intermediate: Piperidine is reacted with an appropriate alkylating agent.

- Introduction of the Diphenylbutyl Group: The piperidinium intermediate is then reacted with a diphenylbutylamine derivative.

- Bromination: The final step involves bromination to yield Fenpiverinium bromide .

Fenpiverinium bromide is primarily utilized in medical settings for:

- Treatment of Gastrointestinal Disorders: It helps alleviate symptoms associated with gastrointestinal spasms and discomfort.

- Analytical Chemistry: Its derivatives are used in various analytical applications due to their reactivity in condensation reactions .

Interaction studies have shown that Fenpiverinium bromide may have increased adverse effects when combined with other anticholinergic agents like Methscopolamine bromide. This suggests careful consideration is needed when prescribing it alongside similar medications due to potential synergistic effects on muscarinic receptor inhibition .

Several compounds share structural and functional similarities with Fenpiverinium bromide. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Methscopolamine bromide | Anticholinergic | More selective for muscarinic receptors; fewer side effects compared to Fenpiverinium. |

| Hyoscyamine | Tropane alkaloid | Naturally occurring; used for similar indications but has a different mechanism of action. |

| Dicyclomine | Synthetic anticholinergic | Broader spectrum of action but may cause more sedation than Fenpiverinium. |

Fenpiverinium bromide stands out due to its specific mechanism targeting muscarinic receptors while maintaining a favorable side effect profile compared to other anticholinergics .

Retrosynthetic Analysis of Piperidinium Core Architecture

The retrosynthetic analysis of fenpiverinium bromide reveals a strategic approach centered on the construction of the quaternary piperidinium core [1]. The molecular formula C₂₂H₂₉BrN₂O with a molecular weight of 417.38 Da represents a complex quaternary ammonium salt featuring a diphenylacetamide moiety attached to a methylpiperidinium center [2].

The retrosynthetic disconnection strategy follows established functional group analysis principles, whereby the target molecule is deconstructed through logical bond-breaking patterns [16] [17]. The primary disconnection involves the quaternary nitrogen-carbon bond linking the methyl group to the piperidinium ring, revealing the tertiary amine precursor and methyl bromide as the alkylating agent [7]. This approach aligns with the canonical structure recognition for quaternary ammonium compounds, where the positively charged nitrogen serves as the central electrophilic site [17].

The secondary disconnection targets the carbon-nitrogen bond connecting the piperidinium ring to the diphenylbutyl chain [1] [2]. This strategic cut reveals diphenylpiperidine ethyl acetonitrile as the key intermediate, which can be further traced back to simpler starting materials including piperidine and appropriately substituted acetonitrile derivatives [7]. The retrosynthetic pathway demonstrates convergent synthesis principles, allowing for the independent preparation of the piperidine-containing fragment and the diphenylacetyl component before their coupling [16].

Optimization of Alkylation and Quaternization Reactions

The quaternization reaction represents the critical transformation in fenpiverinium bromide synthesis, following the Menschutkin reaction mechanism [21]. This bimolecular nucleophilic substitution reaction proceeds through simultaneous breaking of the carbon-halide bond and formation of the nitrogen-carbon bond during the transition state [21]. The reaction between diphenylpiperidine ethyl acetamide and methyl bromide requires careful optimization of several parameters to achieve maximum yield and purity [7].

| Parameter | Optimal Conditions | Effect on Yield |

|---|---|---|

| Temperature | Steam bath reflux (100-110°C) | Enhanced reaction rate |

| Solvent System | Benzene-isopropanol mixture | Improved solubility |

| Reaction Time | 0.5 hours | Complete conversion |

| Methyl Bromide Concentration | 17% solution in benzene | Optimal nucleophile availability |

The optimization studies reveal that polar solvents facilitate the quaternization process by stabilizing the transition state through enhanced solvation of the developing ionic charges [21]. The choice of isopropanol as co-solvent with benzene provides the necessary polarity while maintaining suitable solubility characteristics for both reactants [7]. Temperature optimization demonstrates that elevated temperatures significantly accelerate the reaction rate, with steam bath conditions providing optimal conversion within thirty minutes [7].

The quaternization reaction exhibits characteristics typical of primary alkyl halides, where the sterically unhindered methyl bromide readily undergoes nucleophilic attack by the tertiary nitrogen center [21]. The reaction kinetics follow second-order behavior, with rate constants dependent on both nucleophile concentration and electrophile availability [9]. Mechanistic studies indicate that the reaction proceeds through a concerted mechanism without detectable intermediates, consistent with the synchronous bond formation and breaking characteristic of Menschutkin reactions [21].

Industrial-Scale Purification Techniques and Quality Control Protocols

Industrial purification of fenpiverinium bromide employs multiple complementary techniques to achieve pharmaceutical-grade purity standards [14]. The primary purification method involves controlled crystallization from aqueous solution, leveraging the compound's high water solubility and crystallization behavior [7] [14]. The process begins with complete dissolution of the crude product in water, followed by filtration through activated charcoal to remove colored impurities and particulate matter [7].

The crystallization protocol utilizes temperature-controlled precipitation, where the hot aqueous solution undergoes gradual cooling to promote nucleation and crystal growth [12]. The supersaturation conditions are carefully maintained to prevent rapid precipitation that could lead to impurity occlusion within the crystal lattice [12]. Continuous crystallization techniques offer advantages over batch methods, providing better control over crystal size distribution and improved heat transfer properties [12].

| Purification Stage | Method | Specifications |

|---|---|---|

| Primary Extraction | Aqueous dissolution | Complete solubility at elevated temperature |

| Impurity Removal | Activated charcoal filtration | Removal of colored compounds |

| Crystallization | Controlled cooling | Temperature gradient 2°C/hour |

| Final Isolation | Vacuum filtration | Moisture content <0.5% |

Quality control protocols incorporate multiple analytical techniques to verify identity, purity, and stability [11]. High-performance liquid chromatography serves as the primary quantitative method, utilizing reversed-phase conditions with ion-pair reagents to achieve optimal separation of fenpiverinium bromide from related substances [20] [22]. The chromatographic method employs gradient elution with acetonitrile-water mobile phases containing ion-pairing agents to enhance retention and peak shape for the quaternary ammonium compound [20].

Industrial-scale operations implement continuous monitoring systems to track critical quality parameters throughout the purification process [12]. Real-time analysis of crystal size distribution using focused beam reflectance measurement provides immediate feedback on crystallization kinetics [31]. Process analytical technology enables rapid adjustment of operating conditions to maintain optimal product quality and minimize batch-to-batch variability [12].

Impurity Profiling and Stability-Indicating Method Development

Comprehensive impurity profiling of fenpiverinium bromide requires systematic identification and quantification of potential synthetic byproducts and degradation products [11] [22]. The impurity profile encompasses several categories including unreacted starting materials, synthetic intermediates, and process-related substances formed during manufacturing [22] [23]. The primary impurities originate from incomplete quaternization reactions, side reactions involving the piperidine ring, and degradation of the diphenylacetamide moiety [22].

Stability-indicating analytical methods must demonstrate specificity for fenpiverinium bromide in the presence of its degradation products [15] [28]. The development process involves forced degradation studies under various stress conditions including acidic, basic, oxidative, thermal, and photolytic environments [28]. These studies reveal the compound's degradation pathways and identify the major breakdown products that could interfere with quantitative analysis [24] [25].

| Stress Condition | Degradation Products | Detection Method |

|---|---|---|

| Acidic Hydrolysis | Piperidine derivatives | Liquid chromatography-mass spectrometry |

| Basic Hydrolysis | Carboxylate fragments | High-performance liquid chromatography |

| Oxidative Stress | N-oxide compounds | Ultra-violet spectrophotometry |

| Thermal Stress | Dealkylated products | Gas chromatography-mass spectrometry |

The quaternary ammonium structure of fenpiverinium bromide exhibits characteristic degradation pathways under alkaline conditions [25]. The primary degradation mechanisms include nucleophilic substitution reactions at the quaternary nitrogen center and Hofmann elimination reactions leading to alkene formation [25]. These degradation pathways proceed through well-defined mechanisms with activation energies that can be predicted using computational methods [24] [25].

Stability-indicating method validation follows International Council for Harmonisation guidelines, encompassing specificity, linearity, precision, accuracy, and robustness parameters [11] [22]. The analytical procedures must demonstrate adequate separation of fenpiverinium bromide from all known impurities and degradation products across the expected concentration ranges [22] [28]. Detection limits typically range from 0.01 to 0.05 percent relative to the main component, ensuring sensitive detection of trace impurities [26] [32].

Fenpiverinium bromide represents a significant quaternary ammonium compound within the pharmaceutical landscape, characterized by distinct physicochemical properties that govern its behavior in various solvent systems and environmental conditions. This comprehensive analysis examines the fundamental physicochemical characteristics through detailed investigation of solubility behavior, partition coefficient determination, thermal stability analysis, and hygroscopic properties.

Solubility Behavior in Polar/Non-Polar Solvent Systems

The solubility profile of fenpiverinium bromide demonstrates characteristic behavior patterns typical of quaternary ammonium compounds, with distinct preferences for polar versus non-polar solvent environments. The compound exhibits slightly soluble characteristics in water at ambient temperatures [1] [2] [3], with enhanced dissolution observed upon heating [1] [4] [3]. This temperature-dependent solubility behavior reflects the ionic nature of the quaternary ammonium bromide structure and the energy requirements for breaking intermolecular ionic interactions.

| Solvent System | Solubility Classification | Quantitative Data | Source References |

|---|---|---|---|

| Water (ambient temperature) | Slightly soluble | Not quantified in sources | [1] [2] [3] [5] |

| Water (heated) | Slightly soluble (improved) | Enhanced dissolution with heating | [1] [4] [3] |

| Methanol | Slightly soluble | Qualitative only | [1] [2] [4] [3] |

| Ethanol | Freely soluble (reported) | Quantitative data not available | [5] |

| Polar organic solvents | Variable (structure-dependent) | Limited data available | [General property trends] |

| Non-polar organic solvents | Expected low solubility | Theoretical prediction only | [Theoretical considerations] |

In polar organic solvent systems, fenpiverinium bromide demonstrates slightly soluble behavior in methanol [1] [2] [4] [3], while exhibiting freely soluble characteristics in ethanol [5]. This differential solubility pattern in alcoholic solvents reflects the influence of carbon chain length and hydrogen bonding capacity on the dissolution process. The enhanced solubility in ethanol compared to methanol can be attributed to the favorable interaction between the longer alkyl chain of ethanol and the organic portions of the fenpiverinium cation structure.

For non-polar solvent systems, fenpiverinium bromide is expected to demonstrate markedly reduced solubility due to the predominant ionic character of the molecule. The quaternary ammonium structure with its permanent positive charge and bromide counterion creates strong electrostatic interactions that are not effectively stabilized by non-polar solvents, resulting in poor dissolution characteristics in hydrophobic environments.

Partition Coefficient (LogP) Determination and Computational Predictions

The partition coefficient analysis of fenpiverinium bromide reveals complex lipophilicity characteristics that have been evaluated through multiple computational methodologies. The ALOGPS computational prediction yields a LogP value of 0.38 [6], while Chemaxon computational prediction provides a contrasting value of -0.56 [6]. This significant discrepancy between computational methods highlights the challenges associated with predicting partition coefficients for charged quaternary ammonium species.

| Parameter | Value | Method/Source | Source References |

|---|---|---|---|

| LogP (computed - ALOGPS) | 0.38 | ALOGPS computational prediction | [6] |

| LogP (computed - Chemaxon) | -0.56 | Chemaxon computational prediction | [6] |

| LogP (literature range) | -0.56 to 0.38 | Multiple computational methods | [6] |

| LogS (ALOGPS) | -7.3 | ALOGPS solubility prediction | [6] |

| Water Solubility (computed) | 2.05e-05 mg/mL | ALOGPS computational method | [6] |

| Physiological Charge | +1 | Chemaxon prediction | [6] |

| Lipophilicity Classification | Moderate hydrophilicity | Based on LogP values | [Analysis of LogP data] |

The computational LogS value of -7.3 from ALOGPS predictions [6] corresponds to a calculated water solubility of 2.05e-05 mg/mL [6], indicating extremely limited aqueous solubility under standard conditions. The physiological charge of +1 [6] reflects the permanent cationic nature of the quaternary ammonium center, which significantly influences partitioning behavior between aqueous and organic phases.

The observed range of LogP values from -0.56 to 0.38 suggests that fenpiverinium bromide exhibits moderate hydrophilicity with potential for both aqueous and lipid phase interactions. The negative LogP value from Chemaxon predictions indicates preferential partitioning into the aqueous phase, while the positive ALOGPS value suggests some degree of lipophilic character. This ambiguity in computational predictions necessitates experimental determination of partition coefficients for definitive characterization.

Thermal Stability Analysis via Differential Scanning Calorimetry

Thermal stability analysis represents a critical component of fenpiverinium bromide characterization, with differential scanning calorimetry providing essential insights into thermal transitions and stability ranges. The compound demonstrates two distinct melting point ranges: a primary form exhibiting melting at 177.5-178.5°C [7] [2] [3] and an alternative form with melting point of 213-217°C [1].

| Thermal Property | Value/Range | Notes | Source References |

|---|---|---|---|

| Melting Point (Primary form) | 177.5-178.5°C | Most commonly reported range | [7] [2] [3] |

| Melting Point (Alternative form) | 213-217°C | Potential polymorphic form | [1] |

| Thermal Stability Range | Stable up to ~200°C | Based on structural similarity to related compounds | [Estimated from compound class] |

| Decomposition Temperature | Above 230°C (estimated) | Estimated from related quaternary ammonium compounds | [Estimated from structural analogs] |

| Storage Temperature | 2-8°C (recommended) | Pharmaceutical storage standard | [1] [8] |

| DSC Analysis Requirement | Required for full characterization | DSC analysis needed for thermal transitions | [Research requirement] |

| Thermal Behavior Classification | Thermally stable crystalline solid | Typical of quaternary ammonium bromides | [Compound class characteristics] |

The existence of dual melting point ranges strongly suggests the presence of polymorphic forms or different crystalline modifications of fenpiverinium bromide. This polymorphic behavior is characteristic of quaternary ammonium compounds and has significant implications for pharmaceutical processing and stability. The lower melting point form (177.5-178.5°C) represents the more commonly encountered crystalline modification, while the higher melting point form (213-217°C) may represent a more thermodynamically stable polymorph or a different hydration state.

Thermal stability analysis indicates that fenpiverinium bromide remains stable up to approximately 200°C, with decomposition processes beginning above 230°C based on analogous quaternary ammonium compounds. The recommended storage temperature of 2-8°C [1] [8] reflects pharmaceutical industry standards for maintaining chemical and physical stability over extended periods.

Comprehensive differential scanning calorimetry analysis is required for complete thermal characterization, including determination of glass transition temperatures, crystallization enthalpies, and identification of any solid-state transitions. Such analysis would provide definitive identification of polymorphic forms and establish thermal processing parameters for pharmaceutical formulation development.

Hygroscopicity and Polymorphism Characteristics

The hygroscopic behavior of fenpiverinium bromide reflects its ionic nature and the tendency of quaternary ammonium bromides to interact with atmospheric moisture. While specific water sorption isotherms for fenpiverinium bromide have not been extensively documented in the available literature, the compound's hygroscopic characteristics can be inferred from its structural properties and comparison with related quaternary ammonium compounds.

Hygroscopic behavior in quaternary ammonium bromides typically manifests through several mechanisms: surface adsorption of water molecules, formation of hydration shells around ionic centers, and potential deliquescence at elevated relative humidity conditions. The presence of the bromide counterion enhances hygroscopic tendencies due to the high solvation energy of bromide ions in aqueous environments [9] [10].

Water sorption characteristics are expected to follow a Type II or Type III isotherm profile, common for materials with moderate hygroscopicity. The initial stages of water uptake would involve monolayer adsorption on crystalline surfaces, followed by multilayer formation and potential capillary condensation in porous regions of the solid matrix. The quaternary ammonium center provides multiple sites for hydrogen bonding interactions with water molecules, contributing to overall moisture uptake capacity.

Polymorphism characteristics of fenpiverinium bromide are evidenced by the documented dual melting point ranges, suggesting the existence of at least two distinct crystalline forms. The primary polymorphic form (melting point 177.5-178.5°C) likely represents the kinetically favored crystalline modification obtained under standard crystallization conditions. The alternative polymorphic form (melting point 213-217°C) may represent a more thermodynamically stable modification or a different solvate/hydrate form.

Critical moisture levels for fenpiverinium bromide would require experimental determination through dynamic vapor sorption analysis to establish safe storage and processing humidity limits. Quaternary ammonium compounds typically exhibit significant moisture uptake above 60-70% relative humidity, with potential for deliquescence at higher humidity levels [11] [12].

Polymorphic interconversion between different crystalline forms may be influenced by environmental factors including temperature, humidity, and mechanical stress. Understanding these relationships is essential for pharmaceutical manufacturing and quality control, particularly in establishing appropriate storage conditions and processing parameters that maintain the desired polymorphic form and minimize unwanted solid-state transitions.

Purity

Quantity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (75%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

KEGG Target based Classification of Drugs

Rhodopsin family

Acetylcholine (muscarinic)

CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Pictograms

Irritant